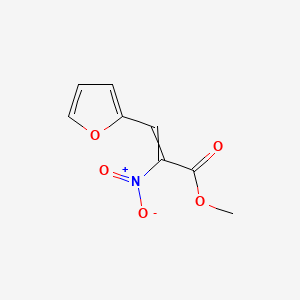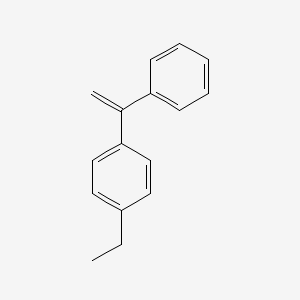
Succinic acid, methylene-, bis(p-bromophenacyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinic acid, methylene-, bis(p-bromophenacyl) ester is a chemical compound derived from succinic acid. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4, and it plays a significant role in various biological and industrial processes . The compound is an ester derivative, which means it is formed by the reaction of succinic acid with alcohols, in this case, p-bromophenacyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, methylene-, bis(p-bromophenacyl) ester typically involves the esterification of succinic acid with p-bromophenacyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Succinic acid, methylene-, bis(p-bromophenacyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms in the p-bromophenacyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted phenacyl esters.
Applications De Recherche Scientifique
Succinic acid, methylene-, bis(p-bromophenacyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of succinic acid, methylene-, bis(p-bromophenacyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release succinic acid and p-bromophenacyl alcohol, which can then participate in further biochemical reactions. The bromine atoms in the p-bromophenacyl groups can also interact with biological molecules, potentially inhibiting enzymes or altering protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester groups.
Malonic acid: Another dicarboxylic acid with a similar structure but with different reactivity.
Glutaric acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.
Uniqueness
Succinic acid, methylene-, bis(p-bromophenacyl) ester is unique due to the presence of both ester and bromophenacyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
73926-97-3 |
|---|---|
Formule moléculaire |
C21H16Br2O6 |
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H16Br2O6/c1-13(21(27)29-12-19(25)15-4-8-17(23)9-5-15)10-20(26)28-11-18(24)14-2-6-16(22)7-3-14/h2-9H,1,10-12H2 |
Clé InChI |
XZPBUGYPEHGASC-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



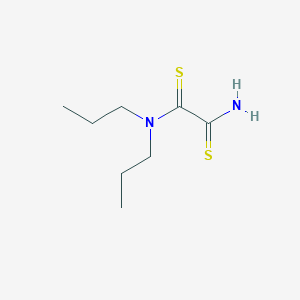
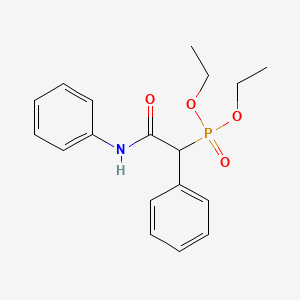
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
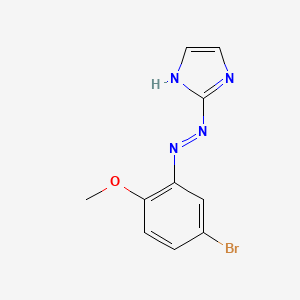

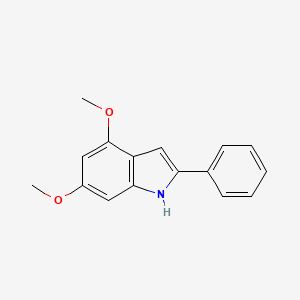

![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
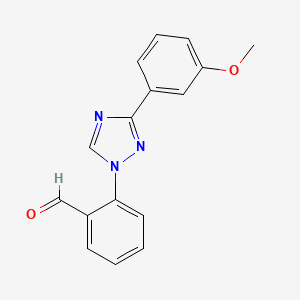
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
